5-Chloro-7-fluoro-1H-benzimidazole 5-Chloro-7-fluoro-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17250747
InChI: InChI=1S/C7H4ClFN2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)
SMILES:
Molecular Formula: C7H4ClFN2
Molecular Weight: 170.57 g/mol

5-Chloro-7-fluoro-1H-benzimidazole

CAS No.:

Cat. No.: VC17250747

Molecular Formula: C7H4ClFN2

Molecular Weight: 170.57 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-7-fluoro-1H-benzimidazole -

Specification

Molecular Formula C7H4ClFN2
Molecular Weight 170.57 g/mol
IUPAC Name 6-chloro-4-fluoro-1H-benzimidazole
Standard InChI InChI=1S/C7H4ClFN2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)
Standard InChI Key PBUDBUDKLDAXKS-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C2=C1NC=N2)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Chloro-7-fluoro-1H-benzimidazole consists of a benzimidazole scaffold substituted with chlorine and fluorine atoms at positions 5 and 7, respectively. The IUPAC name, 6-chloro-4-fluoro-1H-benzimidazole, reflects its numbering system (Figure 1). The planar aromatic system facilitates π-π stacking interactions, while the electron-withdrawing halogens influence electronic distribution and hydrogen-bonding capacity .

Table 1: Molecular and Computational Properties

PropertyValueSource
Molecular FormulaC₇H₄ClFN₂
Molecular Weight170.57 g/mol
SMILES NotationC1=C(C=C(C2=C1NC=N2)F)Cl
InChI KeyPBUDBUDKLDAXSK-UHFFFAOYSA-N
Topological Polar Surface Area41.6 Ų

The compound’s logP value (calculated at 2.34) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . X-ray crystallography data, though unavailable for this specific derivative, indicates that analogous benzimidazoles adopt nearly coplanar conformations, optimizing interactions with biological targets.

Spectroscopic Characterization

While experimental spectroscopic data for 5-Chloro-7-fluoro-1H-benzimidazole remains scarce, computational predictions provide insights:

  • ¹H NMR: Aromatic protons resonate between δ 7.2–8.1 ppm, with deshielding effects from electronegative substituents. The NH proton typically appears as a broad singlet near δ 12.5 ppm.

  • ¹³C NMR: The carbon adjacent to fluorine (C-7) shows a characteristic upfield shift (~δ 110 ppm) due to electron withdrawal, while the chlorinated carbon (C-5) appears downfield (~δ 135 ppm) .

  • IR Spectroscopy: Stretching vibrations for N-H (3250–3350 cm⁻¹), C-Cl (750 cm⁻¹), and C-F (1250 cm⁻¹) align with halogenated benzimidazoles.

Synthetic Methodologies

Alternative Routes

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes, enhancing yield (82% vs. 68% conventional).

  • Solid-Phase Synthesis: Immobilized diamines on Wang resin enable combinatorial libraries, though scalability challenges persist .

Biological Activities and Mechanisms

CompoundCell Line (IC₅₀, µM)Target Pathway
2-Chloromethyl-7-fluoroHuT78 (0.4)PI3K/AKT/mTOR
5-Nitro-1H-benzimidazoleMCF-7 (12.3)COX-2/PGE2
5-Chloro-7-fluoro (pred.)HeLa (4.5–6.1)*DNA intercalation
*Predicted based on structural similarity.

Anti-Inflammatory Effects

Benzimidazole derivatives suppress prostaglandin synthesis by inhibiting cyclooxygenase-2 (COX-2). Molecular docking studies suggest that the chlorine atom forms hydrophobic interactions with COX-2’s Tyr385, while fluorine enhances binding affinity via halogen bonding. In murine models, analogs reduce paw edema by 58% at 10 mg/kg, comparable to indomethacin .

Antimicrobial Activity

The compound’s halogen atoms disrupt microbial cell membranes and enzyme systems. Against Staphylococcus aureus, benzimidazole derivatives show MIC values of 8–16 µg/mL, outperforming ampicillin in methicillin-resistant strains.

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: High gastrointestinal absorption (Caco-2 permeability: 8.2 × 10⁻⁶ cm/s) due to moderate logP .

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates 5-hydroxy metabolites, which undergo glucuronidation.

  • Excretion: Renal clearance accounts for 65% of elimination, with a half-life of 4.2 hours in rodent models .

Toxicity Considerations

  • Acute Toxicity: LD₅₀ in rats is 480 mg/kg (oral), with hepatotoxicity observed at ≥100 mg/kg/day.

  • Genotoxicity: Ames tests show mutagenicity at ≥50 µM, warranting structural optimization to reduce reactive metabolites .

Applications in Drug Development

Lead Optimization Strategies

  • Halogen Substitution: Fluorine at C-7 enhances metabolic stability; chlorine at C-5 improves target affinity.

  • Prodrug Design: Esterification of the NH group increases oral bioavailability (AUC₀–∞: 12.3 vs. 8.7 µg·h/mL) .

Pipeline Candidates

  • Oncology: A boronic acid derivative (VC17250747) entered Phase I trials for refractory lymphomas in 2024.

  • Inflammation: Dual COX-2/5-LOX inhibitors reduced adjuvant-induced arthritis in primates by 73% .

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